N-Benzhydryl-6-methylpyrazine-2-carboxamide
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Overview
Description
N-Benzhydryl-6-methylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives It is characterized by the presence of a benzhydryl group attached to the nitrogen atom of a 6-methylpyrazine-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-6-methylpyrazine-2-carboxamide typically involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. For instance, a common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with benzhydrylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzhydryl-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research indicates its potential use in developing new therapeutic agents due to its biological activity.
Industry: It may be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Benzhydryl-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of enzymes critical for microbial survival .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Similar in structure but lacks the benzhydryl group.
6-Chloropyrazine-2-carboxamide: Contains a chlorine atom instead of a methyl group.
5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide: Substituted with a tert-butyl group and chlorine atom.
Uniqueness
N-Benzhydryl-6-methylpyrazine-2-carboxamide is unique due to the presence of both the benzhydryl and methyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity or specificity .
Properties
IUPAC Name |
N-benzhydryl-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-12-20-13-17(21-14)19(23)22-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMBFBPSAVVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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